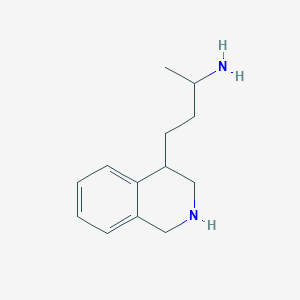

4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,3,4-tetrahydroisoquinolin-4-yl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-10(14)6-7-12-9-15-8-11-4-2-3-5-13(11)12/h2-5,10,12,15H,6-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALYXDIDTXRDTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CNCC2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classic Pictet–Spengler Protocol

A modified approach reported by Gremmen et al. (Scheme 4 in) utilizes 2-(3,4-dimethoxyphenyl)-ethylamine 25 and Andersen reagent 32 to generate chiral N-p-tolyl sulfinyl intermediates. Cyclization with aldehydes in the presence of BF₃·OEt₂ yields enantiopure THIQ derivatives. For 4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine, substituting the aldehyde component with a butan-2-amine-containing carbonyl precursor (e.g., 4-aminobutan-2-one) could introduce the desired side chain. Post-cyclization removal of the chiral auxiliary via HCl/ethanol affords the target amine.

Asymmetric Variants

Recent advances employ chiral catalysts like (R,R)-RuTsDPEN 69 for asymmetric transfer hydrogenation (ATH), enabling enantioselective synthesis of THIQ derivatives. For instance, Noyori ATH applied to dihydroisoquinoline intermediates (e.g., 68 → 70 ) ensures high enantiomeric excess (>95%). Adapting this to a butan-2-amine-substituted intermediate would require careful selection of reducing agents to preserve the amine functionality.

Bischler–Nepieralski Cyclization Followed by Functionalization

Core Synthesis via Bischler–Nepieralski Reaction

The Bischler–Nepieralski reaction cyclizes N-acyl-β-phenylethylamines (e.g., 49 ) using POCl₃ or P₂O₅ to form 3,4-dihydroisoquinolines 50 , which are subsequently reduced to THIQs. For 4-substituted derivatives, precursor 77 (derived from acetophenone 76 ) undergoes cyclization with trifluoromethanesulfonic anhydride, followed by Noyori ATH to install stereochemistry at C1. Introducing a butan-2-amine chain at the 4-position necessitates a pre-functionalized acetophenone with an amine-protected side chain.

Side-Chain Introduction via Reductive Amination

Post-cyclization, reductive amination of THIQ ketones (e.g., 78 ) with butan-2-amine derivatives offers a viable route. Sodium cyanoborohydride or catalytic hydrogenation under H₂/Pd-C facilitates this transformation, though competing over-reduction must be controlled.

Multi-Component Reactions (MCRs) for Streamlined Synthesis

One-Pot MCR Strategy

Rong et al. demonstrated a three-component synthesis of THIQ derivatives using 1-alkylpiperidin-4-one 84 , malononitrile 85 , and β-nitrostyrene 86 . Sequential Knoevenagel condensation, Michael addition, and Thorpe–Ziegler cyclization yield complex THIQ frameworks. Adapting this to incorporate a butan-2-amine moiety would require substituting malononitrile with a nitrile-containing amine precursor.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity | Scalability | Key Challenges |

|---|---|---|---|---|

| Pictet–Spengler | 60–75 | High (if chiral) | Moderate | Aldehyde compatibility |

| Bischler–Nepieralski | 45–65 | Moderate | High | Over-reduction risks |

| MCRs | 50–70 | Low | High | Component stoichiometry optimization |

Key Observations :

- Pictet–Spengler offers superior stereocontrol but requires tailored aldehyde substrates.

- Bischler–Nepieralski excels in scalability but necessitates protective group strategies for amine side chains.

- MCRs provide rapid access to structural diversity but face challenges in regioselectivity.

Mechanistic Insights and Optimization

Acid Catalysis in Cyclization

BF₃·OEt₂ and HCl/ethanol are pivotal in Pictet–Spengler and Bischler–Nepieralski reactions, respectively. BF₃ facilitates iminium ion formation, while HCl mediates chiral auxiliary removal. For acid-sensitive amines, milder conditions using camphorsulfonic acid (CSA) may be preferable.

Reductive Steps

NaBH₄ and DIBAL-H are commonly used for ketone-to-amine reductions. However, DIBAL-H may over-reduce ester groups, necessitating precise stoichiometry. Catalytic hydrogenation (H₂/Pd-C) offers cleaner profiles but requires high-pressure equipment.

Chemical Reactions Analysis

Functionalization Reactions

The amine group and tetrahydroisoquinoline core enable diverse derivatization:

-

Coupling with heterocycles : Reaction with 2-(4-chlorobutyl)benzo[d]thiazole under basic conditions forms alkylated analogs (e.g., σ₂ receptor ligands) .

-

Buchwald–Hartwig amidation : Used to introduce fluorophenyl or methoxyphenyl groups, enhancing σ₂ receptor affinity (Ki = 0.59–7.45 nM) .

-

Acid-catalyzed nitrile conversion : 4-Cyano intermediates are converted to carboxamides using H₂SO₄/H₂O .

Table 2: Functionalization Pathways

Receptor Binding and Pharmacological Activity

The compound exhibits high selectivity for σ₂ receptors over σ₁ (e.g., Ki = 0.59 nM vs. 48.4 nM for σ₁) . Structural modifications influence binding:

-

6,7-Dimethoxy substitution on THIQ enhances σ₂ affinity by 80-fold .

-

N-Methylation reduces opioid receptor binding but improves metabolic stability .

Table 3: Receptor Affinity Data

| Derivative | σ₂ Ki (nM) | σ₁ Ki (nM) | Selectivity (σ₂/σ₁) | Source |

|---|---|---|---|---|

| 6,7-Dimethoxy-THIQ | 0.59 | 48.4 | 82 | |

| 4-Fluorophenyl-THIQ | 7.45 | 2948 | 395 | |

| Desmethyl Analog | 0.94 | 34 | 36 |

Stability and Reactivity

-

Oxidative Stability : The THIQ core undergoes dehydrogenation under acidic conditions to form dihydroisoquinolines .

-

pH-Dependent Degradation : Unstable in strong acids (pH < 2) but stable in neutral buffers .

-

Cocrystal Formation : Forms stable cocrystals with 4-hydroxybenzoic acid (1:1 ratio) to enhance solubility .

Key Research Findings

Scientific Research Applications

Biological Activities

The compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities. Research indicates that these compounds can interact with various biological targets, leading to significant pharmacological effects.

Neuroprotective Properties

Studies have demonstrated that tetrahydroisoquinoline derivatives exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. For instance, a recent study highlighted that certain tetrahydroisoquinoline analogs could diminish amyloid-beta toxicity in Drosophila models of Alzheimer's disease by rescuing phenotypic defects and enhancing motor functions .

Antimicrobial Activity

Tetrahydroisoquinoline compounds have also shown promising antibacterial properties. A review of novel derivatives indicated that some synthesized THIQ analogs were more potent against Gram-negative bacteria than traditional antibiotics like ciprofloxacin and norfloxacin . This suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydroisoquinoline derivatives. Variations in the chemical structure can significantly influence their pharmacological effects.

| Structural Feature | Effect on Activity |

|---|---|

| Substituents on the isoquinoline ring | Altered binding affinity to biological targets |

| Chain length variations | Impact on solubility and bioavailability |

| Functional groups | Modulation of pharmacokinetic properties |

Research has shown that specific modifications can enhance the efficacy and selectivity of these compounds against targeted pathogens or disease states .

Synthetic Pathways

The synthesis of 4-(1,2,3,4-tetrahydroisoquinolin-4-yl)butan-2-amine can be achieved through various organic synthesis methods. Recent advancements in synthetic techniques have allowed for more efficient production of this compound and its analogs.

Common Synthetic Methods

- Asymmetric Synthesis : Utilizing chiral catalysts to produce enantiomerically pure compounds.

- Intramolecular Hydroamination : A method reported to yield high purity tetrahydroisoquinoline derivatives through selective reactions .

These methods not only facilitate the production of the compound but also allow for the exploration of new derivatives with potentially enhanced biological activities.

Case Studies and Clinical Implications

Several case studies have documented the therapeutic potential of tetrahydroisoquinoline derivatives:

Alzheimer's Disease Model

In a Drosophila model for Alzheimer's disease, a tetrahydroisoquinoline derivative improved lifespan and motor capabilities while reducing amyloid-beta toxicity . This suggests a potential pathway for developing neuroprotective drugs targeting similar mechanisms in humans.

Antibacterial Efficacy

In laboratory settings, specific THIQ analogs demonstrated effective bactericidal activity against resistant strains of bacteria, indicating their potential role in antibiotic development .

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity. For instance, some derivatives of tetrahydroisoquinoline are known to function as antineuroinflammatory agents by inhibiting specific enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Structural Analogs from Piperidine Derivatives

The European Patent Application (2021) highlights 2,2,6,6-tetramethylpiperidin-4-yl esters (e.g., acetate, propionate, butyrate) as analogs with a shared heterocyclic amine framework but differing in functional groups and side chains . Below is a comparative analysis:

| Compound | Core Structure | Functional Group | Key Differences |

|---|---|---|---|

| 4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine | Tetrahydroisoquinoline | Primary amine | Flexible butan-2-amine chain; fused benzene ring |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | Piperidine | Ester (acetate) | Rigid, branched methyl groups; ester linkage |

Key Observations :

- Functional Groups : The primary amine in the target compound may confer higher solubility in aqueous media compared to ester derivatives, which are typically more lipophilic.

Comparison with Other Tetrahydroisoquinoline Derivatives

While direct data on the target compound’s pharmacological properties are scarce, structurally related tetrahydroisoquinoline amines (e.g., salsolinol, a catechol-containing derivative) exhibit neuroactive properties such as dopamine receptor modulation. However, the absence of hydroxyl groups in this compound likely reduces its antioxidant activity compared to catechol derivatives.

Research Findings and Limitations

- Synthetic Utility : The compound’s discontinued status as a building block suggests challenges in scalability or stability, contrasting with piperidine-based esters, which are widely used in industrial applications due to their robust synthetic protocols .

- Biological Relevance : The primary amine group may enhance interactions with biomolecular targets (e.g., ion channels or GPCRs), but further studies are required to confirm this hypothesis.

Biological Activity

4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine is a compound belonging to the tetrahydroisoquinoline class, which is recognized for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential applications in medicine and research.

- IUPAC Name : this compound

- Molecular Formula : C13H20N2

- Molecular Weight : 204.31 g/mol

- CAS Number : 137964177

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The tetrahydroisoquinoline core is known to modulate the activity of specific enzymes and receptors:

- Neurotransmitter Receptors : The compound may interact with dopamine and serotonin receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative disorders.

- Anti-inflammatory Pathways : Certain derivatives of tetrahydroisoquinolines exhibit anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways (e.g., cyclooxygenase and lipoxygenase) .

- Antimicrobial Activity : Research indicates that the compound may exhibit activity against various pathogens, making it a candidate for further development as an antimicrobial agent .

1. Neuroprotective Effects

Studies have demonstrated that compounds similar to this compound can protect neurons from oxidative stress and apoptosis. These effects are particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's.

2. Antimicrobial Properties

Research has shown that tetrahydroisoquinolines possess antimicrobial activities against a range of bacteria and fungi. For instance, derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results .

3. Potential in Pain Management

Some studies suggest that this compound may act as an analgesic by modulating pain pathways in the central nervous system. This could have implications for developing new pain management therapies.

Case Study 1: Neuroprotection in Animal Models

A study investigating the neuroprotective effects of tetrahydroisoquinoline derivatives showed significant improvements in motor function and reduced neuronal loss in models of Parkinson's disease. These findings suggest that compounds like this compound could be developed into therapeutic agents for neurodegeneration .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against several pathogenic bacteria. The mechanism was linked to disruption of bacterial cell membranes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine | Tetrahydroisoquinoline | Antineuroinflammatory |

| N-Benzyl tetrahydroisoquinolines | Tetrahydroisoquinoline | Antineuroinflammatory |

| 4-(1-methylpyrrolidinyl)butan-2-amines | Pyrrolidine derivative | Analgesic properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution reactions. For optimization, vary catalysts (e.g., palladium or nickel-based), solvents (polar aprotic vs. protic), and temperature regimes. Monitor intermediates via thin-layer chromatography (TLC) and optimize yields using design-of-experiments (DoE) approaches. Cross-validate purity with HPLC and NMR .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing structural isomers of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, H/C NMR for stereochemical analysis, and X-ray crystallography for absolute configuration determination. For isomers, employ chiral HPLC with polar organic phase columns (e.g., amylose-based) to resolve enantiomers. FT-IR can confirm functional groups like amine and tetrahydroisoquinoline moieties .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what protocols ensure long-term storage?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to detect degradation products (e.g., oxidation of the amine group). For storage, lyophilize in amber vials under inert gas (argon) at -20°C. Buffered solutions (pH 4–6) minimize hydrolysis .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interactions with biological targets, such as neurotransmitter receptors or kinases?

- Methodological Answer : Perform radioligand binding assays (e.g., H-labeled ligands for receptor affinity) and surface plasmon resonance (SPR) for kinetic analysis. For kinase inhibition, use fluorescence-based assays (e.g., ADP-Glo™) with ATP concentration titrations. Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can predict binding modes .

Q. How should researchers address contradictions in published data regarding the compound’s pharmacological vs. toxicological profiles?

- Methodological Answer : Replicate studies under standardized conditions (e.g., OECD guidelines for toxicity). Cross-validate in vitro (HEK293 or SH-SY5Y cells) and in vivo (rodent models) data. Use meta-analysis to identify confounding variables (e.g., dosing regimen, species differences). Prioritize studies with rigorous controls and blinded protocols .

Q. What theoretical frameworks are appropriate for linking the compound’s chemical properties to its observed bioactivity?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors. Align findings with conceptual frameworks such as the "lock-and-key" hypothesis or induced-fit theory. Use cheminformatics tools (e.g., Schrödinger’s Phase) to correlate electronic properties (HOMO/LUMO) with activity .

Q. What factorial design strategies are optimal for studying synergistic effects in multi-target pharmacological assays?

- Methodological Answer : Implement a 2 factorial design to test variables (e.g., concentration, incubation time, co-administered drugs). Use response surface methodology (RSM) to model interactions. For example, vary the compound’s dose with a known kinase inhibitor and measure apoptosis via flow cytometry. Analyze data with ANOVA and Tukey’s post hoc test .

Q. How can protein-binding studies resolve discrepancies in the compound’s bioavailability and tissue distribution?

- Methodological Answer : Conduct equilibrium dialysis or ultrafiltration to measure plasma protein binding (e.g., albumin, α-1-acid glycoprotein). Use LC-MS/MS for quantification in tissue homogenates (brain, liver). Compare pharmacokinetic parameters (AUC, C) across species, adjusting for metabolic differences (e.g., CYP450 isoform activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.